Mammalian Acute Oral Toxicity
In a direct comparative study of seven O,O-dimethyl O-(substituted-phenyl) phosphorothioates, Chlorthion demonstrated markedly reduced acute oral toxicity in adult male mice relative to methyl parathion. The LD₅₀ for Chlorthion was 794 mg/kg, compared to 33.1 mg/kg for methyl parathion—a 24-fold difference in lethal dose requirement [1]. This differential positions Chlorthion as a significantly lower-acute-toxicity alternative within the dimethyl phosphorothioate series while retaining insecticidal efficacy. Among the tested analogs, fenitrothion exhibited an LD₅₀ of 988 mg/kg, dicapthon 331 mg/kg, and dimethyl-3,5-dimethyl-4-nitrophenyl phosphorothioate 630 mg/kg, indicating that the 3-chloro substitution confers intermediate mammalian toxicity relative to other ring-substituted derivatives [1].
| Evidence Dimension | Acute oral LD₅₀ (mg/kg) in adult male mice |
|---|---|
| Target Compound Data | 794 mg/kg |
| Comparator Or Baseline | Methyl parathion: 33.1 mg/kg; Fenitrothion: 988 mg/kg; Dicapthon: 331 mg/kg |
| Quantified Difference | Chlorthion is 24× less toxic than methyl parathion (794 vs. 33.1 mg/kg); 2.4× more toxic than fenitrothion (794 vs. 988 mg/kg) |
| Conditions | Adult male mice; oral administration; comparative series of seven substituted 4-nitrophenyl phosphorothioates |
Why This Matters
For laboratories handling organophosphates or developing safer pesticide formulations, Chlorthion's intermediate mammalian toxicity profile (between methyl parathion and fenitrothion) provides a quantifiable safety margin while maintaining the dimethyl phosphorothioate backbone required for structure-activity relationship studies.
- [1] Hollingworth, R. M., et al. (1967). The lethality of seven O,O-dimethyl O-(p-nitrophenyl) phosphorothioates and their corresponding oxons in adult male mice. Journal of Agricultural and Food Chemistry. LD₅₀ values: methylparathion 33.1, fenitrothion 988, chlorothion 794, decapthon 331 mg/kg. View Source
